



# Application Note: Malt1-IN-11 Immunoprecipitation Protocol for Target Engagement

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Compound of Interest		
Compound Name:	Malt1-IN-11	
Cat. No.:	B15139840	Get Quote

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## Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key protein in the regulation of immune responses.[1][2] Functioning as a paracaspase, MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in NF-κB signaling pathways initiated by antigen receptor stimulation in lymphocytes.[3][4] [5][6][7] Dysregulation of MALT1 activity has been implicated in various lymphomas and autoimmune diseases, making it a compelling therapeutic target.[1][2][8]

**Malt1-IN-11** is a potent and covalent inhibitor of the MALT1 protease.[9] Determining the extent to which a drug candidate engages its intended target within a cell is a critical step in drug development. This application note provides a detailed immunoprecipitation (IP) protocol to assess the target engagement of **Malt1-IN-11**. The protocol is designed to enable researchers to specifically pull down the MALT1 protein and, through subsequent analysis like Western blotting, quantify the degree of covalent modification by **Malt1-IN-11**. This is often assessed by observing the inhibition of MALT1's proteolytic activity on its substrates, such as RelB.[10][11]

## **Signaling Pathway**

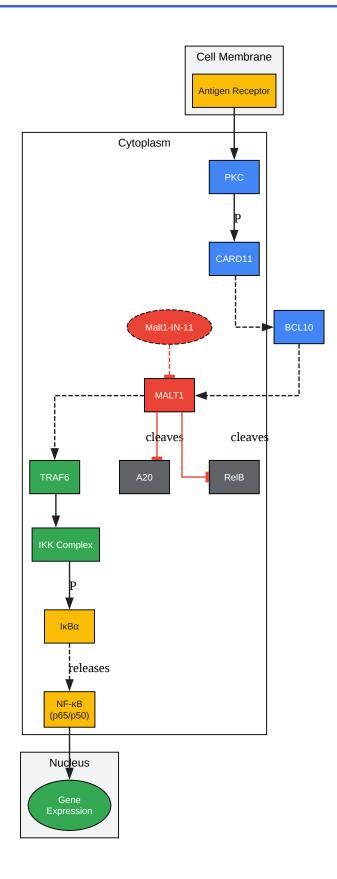


## Methodological & Application

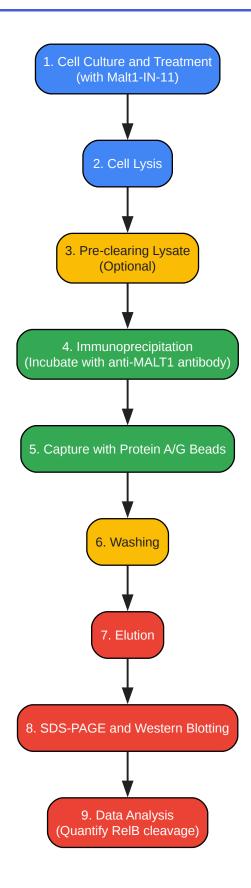
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The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway. Upon T-cell or B-cell receptor stimulation, Protein Kinase C (PKC) activation leads to the formation of the CBM complex (CARD11/BCL10/MALT1).[3][4][5] This complex recruits TRAF6, an E3 ubiquitin ligase, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB transcription factors (p65/p50) to translocate to the nucleus and activate gene expression. MALT1's protease activity further modulates this pathway by cleaving and inactivating negative regulators like A20 and RelB.[10][11]









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